REACTION_CXSMILES
|
[CH2:1]([CH2:3][NH2:4])[OH:2].Cl[C:6]([O:8][CH2:9][CH:10]([CH3:12])[CH3:11])=[O:7]>C(Cl)Cl>[OH:2][CH2:1][CH2:3][NH:4][C:6](=[O:7])[O:8][CH2:9][CH:10]([CH3:12])[CH3:11]
|
Name
|
|
Quantity
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42.8 g
|
Type
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reactant
|
Smiles
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C(O)CN
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Name
|
|
Quantity
|
47.8 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring at room temperature for a further 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
the methylene chloride is removed by evaporation
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Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
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Smiles
|
OCCNC(OCC(C)C)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |